Lipophilicity Differentiation: LogP Comparison with 5,6,7,8-Tetrahydroquinoline and 5-Aminoquinoline
5,6,7,8-Tetrahydroquinolin-5-amine exhibits a calculated LogP of 2.118 [1], which is intermediate between the more lipophilic parent 5,6,7,8-tetrahydroquinoline (LogP 1.96-2.37) [2] and the less lipophilic aromatic analog 5-aminoquinoline (LogP 0.92-1.20) . This differentiation in lipophilicity directly impacts predicted membrane permeability and oral bioavailability, making the compound a strategically distinct choice for optimizing ADME properties in lead optimization.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.118 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoline: LogP = 1.96-2.37; 5-Aminoquinoline: LogP = 0.92-1.20 |
| Quantified Difference | 0.15-0.25 log units lower than parent tetrahydroquinoline; ~1 log unit higher than 5-aminoquinoline |
| Conditions | Predicted values from molecular property databases (Molbase, ChemSrc, ChemicalBook) |
Why This Matters
Lipophilicity governs passive diffusion across biological membranes; selecting a compound with an intermediate LogP may balance solubility and permeability more favorably than more extreme analogs.
- [1] Molbase. 5,6,7,8-Tetrahydroquinolin-5-amine. CAS 71569-15-8. Accessed 2026. View Source
- [2] Molbase. 5,6,7,8-Tetrahydroquinoline. CAS 10500-57-9. Accessed 2026. View Source
